molecular formula C10H21NO B8662543 (4S)-4-Isobutyl-2-isopropyloxazolidine

(4S)-4-Isobutyl-2-isopropyloxazolidine

Cat. No.: B8662543
M. Wt: 171.28 g/mol
InChI Key: NAALUTXPWNQEHA-RGURZIINSA-N
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Description

(4S)-4-Isobutyl-2-isopropyloxazolidine is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its stereochemistry at the C4 position (S-configuration) and substituents—isobutyl at C4 and isopropyl at C2—impart distinct steric and electronic properties. This compound is of interest in asymmetric synthesis, where its rigid framework can act as a chiral auxiliary, and in medicinal chemistry for modulating biological activity through stereoselective interactions .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C10H21NO/c1-7(2)5-9-6-12-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3/t9-,10?/m0/s1

InChI Key

NAALUTXPWNQEHA-RGURZIINSA-N

Isomeric SMILES

CC(C)C[C@H]1COC(N1)C(C)C

Canonical SMILES

CC(C)CC1COC(N1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural features of (4S)-4-Isobutyl-2-isopropyloxazolidine and related compounds:

Compound Name Core Structure Substituents Stereochemistry Key Properties
This compound Oxazolidine C4: Isobutyl; C2: Isopropyl 4S High lipophilicity, steric bulk
(4S,5S)-4-Methyl-5-phenyloxazolidin-2-one Oxazolidinone C4: Methyl; C5: Phenyl 4S,5S Polar (ketone), aromatic interactions
I-6230 (Ethyl benzoate derivative) Non-oxazolidine Pyridazinyl, phenethylamino, ethyl ester N/A Enzyme inhibition potential
Example 63 (Pyrrolidine carboxamide) Pyrrolidine Hydroxy, methylthiazolyl, benzyl 2S,4S Targets kinase enzymes

Key Observations :

  • Oxazolidine vs. Oxazolidinone: The absence of a ketone in this compound reduces polarity compared to (4S,5S)-4-methyl-5-phenyloxazolidin-2-one, favoring lipid membrane permeability .
  • Core Structure Differences: Non-oxazolidine compounds like I-6230 () and pyrrolidine derivatives () exhibit divergent reactivity due to their distinct ring systems and functional groups.

Electronic and Reactivity Profiles

  • Oxazolidine Ring Stability: Unlike oxazolidinones, which are stabilized by conjugation of the carbonyl group, oxazolidines like this compound are more prone to ring-opening under acidic conditions. This property is critical in prodrug design .
  • Thioether vs. Ether Linkages : highlights that sulfur-containing derivatives (e.g., I-6373) exhibit reduced hydrogen-bonding capacity compared to oxygen analogs (e.g., I-6473), which may influence target selectivity .

Research Findings and Data

Crystallographic Insights

  • The oxazolidinone derivative (4S,5S)-4-methyl-5-phenyloxazolidin-2-one exhibits a planar ring conformation stabilized by intramolecular hydrogen bonding, as revealed by X-ray crystallography (DOI: 10.1107/s0108270192013477) . In contrast, this compound likely adopts a puckered conformation due to steric repulsion between substituents.

Comparative Lipophilicity (LogP)

Compound Calculated LogP
This compound 3.2
(4S,5S)-4-Methyl-5-phenyloxazolidin-2-one 1.8
I-6230 2.5

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